4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with bromine, dichlorophenyl, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KSCN in acetone.
Major Products Formed
Oxidation: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-methanol.
Substitution: 4-Methoxy-5-(3,4-dichlorophenyl)furan-2-carbaldehyde or 4-Thiocyanato-5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
Scientific Research Applications
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H5BrCl2O2 |
---|---|
Molecular Weight |
319.96 g/mol |
IUPAC Name |
4-bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrCl2O2/c12-8-4-7(5-15)16-11(8)6-1-2-9(13)10(14)3-6/h1-5H |
InChI Key |
HFMZMLHUXUSGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(O2)C=O)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.